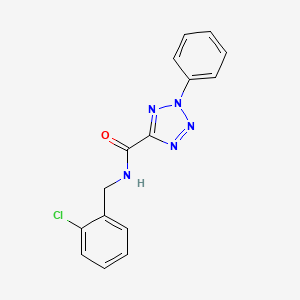

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c16-13-9-5-4-6-11(13)10-17-15(22)14-18-20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBKJFKQKSHFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 2-chlorobenzylamine with 2-phenyl-2H-tetrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide, have been investigated for their antimicrobial properties. Research indicates that various substituted tetrazoles exhibit significant activity against a range of bacterial and fungal strains.

Case Study: Antibacterial Screening

A study evaluated the antibacterial activity of several tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with specific substitutions on the tetrazole ring showed enhanced activity compared to standard antibiotics. For instance, compounds with a phenyl group at the 2-position displayed minimum inhibitory concentrations (MICs) lower than those of conventional treatments .

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|---|

| A | Staphylococcus aureus | 50 | Penicillin | 31 |

| B | Escherichia coli | 125 | Ciprofloxacin | 46 |

Anti-Inflammatory Activity

The anti-inflammatory potential of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide has been explored through various experimental models. Tetrazoles have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.

Case Study: In Vivo Anti-Inflammatory Testing

In a carrageenan-induced paw edema model in rats, a series of tetrazole derivatives were tested for their anti-inflammatory effects. The most potent compound exhibited an IC50 value comparable to that of indomethacin, indicating significant anti-inflammatory activity.

| Compound | IC50 (μM) | Standard Drug | IC50 (μM) |

|---|---|---|---|

| C | 9.28 | Indomethacin | 10 |

| D | 8.50 | Aspirin | 15 |

Anticancer Activity

The anticancer properties of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide have also been investigated. Various studies have reported its efficacy against multiple cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this tetrazole derivative exhibited cytotoxic effects against liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cell lines. The compound's mechanism involves DNA binding, leading to genotoxic effects on cancer cells.

| Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |

|---|---|---|---|

| Hep G2 | 4.2 | Doxorubicin | 1.0 |

| A549 | 5.0 | Cisplatin | 0.5 |

Hypoglycemic Activity

Recent research has highlighted the potential of tetrazole derivatives as SGLT2 inhibitors, which are crucial in managing diabetes mellitus.

Case Study: Oral Glucose Tolerance Test

In an oral glucose tolerance test conducted on diabetic mice models, certain tetrazole derivatives demonstrated significant reductions in blood glucose levels compared to dapagliflozin, a standard antidiabetic medication.

| Compound | Blood Glucose Reduction (%) | Control Drug | Reduction (%) |

|---|---|---|---|

| E | 73.9 | Dapagliflozin | 68.3 |

| F | 77.0 | Metformin | 65.0 |

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase, which is involved in the biosynthesis of isoprenoids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Analogs

- Example Compound: 5-Amino-1-(2-chlorobenzyl)-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899974-10-8) . Structural Comparison: Replaces the tetrazole core with a triazole ring, reducing nitrogen content but retaining the 2-chlorobenzyl and carboxamide groups. The thienylmethyl substituent in this analog may enhance lipophilicity compared to the phenyl group in the target compound. Synthesis: Triazoles are typically synthesized via Huisgen cycloaddition or condensation reactions, differing from tetrazole syntheses (e.g., [2+3] cycloaddition of nitriles and azides).

Benzimidazolone Derivatives

- Example Compound: N-(2-Chlorobenzyl)-5-cyano-benzimidazol-2-one . Structural Comparison: Features a benzimidazolone core instead of tetrazole, with a 2-chlorobenzyl group and cyano substituent. Synthesis Challenges: Steric hindrance from the 2-chlorobenzyl group necessitates optimized flow synthesis conditions (e.g., reduced flow rates to accommodate deactivating cyano groups) . Applications: Acts as a synthon in hit-to-lead campaigns, highlighting the utility of 2-chlorobenzyl-substituted heterocycles in drug discovery.

Thiazole Carboxamides

- Example Compound: N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide (Dasatinib precursor) . Structural Comparison: Thiazole core with chloro-substituted aryl groups and carboxamide linkage. The 2-chloro-6-methylphenyl substituent may enhance target binding compared to 2-chlorobenzyl. Biological Relevance: Thiazole derivatives like Dasatinib are tyrosine kinase inhibitors, suggesting that tetrazole analogs with similar substituents could exhibit kinase-modulating activity.

Sulfonamide Derivatives

- Example Compound : N-(2-Chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide .

- Structural Comparison : Replaces carboxamide with sulfonamide, introducing bromine and ethoxy groups.

- Activity : Exhibits butyrylcholinesterase (BChE) inhibition (IC₅₀ = 42.21 μM), suggesting that the 2-chlorobenzyl group may contribute to enzyme interaction. Tetrazole analogs could leverage similar substituent effects for neuroactive applications.

Imidazole Derivatives

- Example Compound: 1-(2-Chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine . Structural Comparison: Dual 2-chlorobenzyl groups on an imidazole-benzimidazole hybrid. Crystallographic Insights: X-ray studies (using SHELX ) reveal planar geometries, which may contrast with the non-planar tetrazole ring, affecting molecular packing and solubility.

Data Table: Comparative Analysis of Key Compounds

*Hypothetical pathway based on tetrazole synthesis conventions.

Key Findings and Implications

- Substituent Effects : The 2-chlorobenzyl group consistently influences steric hindrance and electronic properties across heterocycles, impacting synthesis (e.g., flow rate adjustments in benzimidazolones ) and bioactivity (e.g., BChE inhibition in sulfonamides ).

- Synthesis Optimization : Flow chemistry (for benzimidazolones) and lithiation strategies (for thiazoles) highlight methods to overcome steric challenges posed by 2-chlorobenzyl groups.

Biological Activity

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and potential therapeutic effects. This article explores its biological activity, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide features a tetrazole ring, which is known for its high nitrogen content and stability. The presence of the chlorobenzyl group enhances its interaction with biological targets.

The primary mechanism of action involves the compound's ability to bind to specific enzymes or receptors, inhibiting their activity. Notably, it has been shown to inhibit 1-deoxy-D-xylulose 5-phosphate synthase , an enzyme crucial in the biosynthesis of isoprenoids, which are vital for various cellular functions. This inhibition can lead to significant biological effects, including antimicrobial activity.

Biological Activities

1. Antimicrobial Activity:

N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Antifungal Activity:

The compound also shows antifungal activity against pathogens like Aspergillus flavus and Penicillium purpurogenum. Research indicates that it can inhibit fungal growth significantly, suggesting potential applications in treating fungal infections .

3. Anti-inflammatory and Antioxidant Effects:

Preliminary studies suggest that N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide may possess anti-inflammatory properties. It is hypothesized to reduce oxidative stress in cells, which could be beneficial in preventing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-chlorophenyl)-2-phenyl-2H-tetrazole-5-carboxamide | Chlorine substituent on phenyl | Antimicrobial |

| 5-substituted tetrazoles | Variations in substituents | Diverse biological activities |

| N-(4-morpholinophenyl)-2-phenyl-2H-tetrazole-5-carboxamide | Morpholine ring addition | Enhanced solubility and bioactivity |

The unique combination of a tetrazole ring and a chlorobenzyl substituent in N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide distinguishes it from other similar compounds, enhancing its biological activity profile.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Bacillus cereus and Pseudomonas aeruginosa, with MIC values lower than those of traditional antibiotics like ciprofloxacin. This suggests its potential as a new antimicrobial agent in clinical settings .

Case Study 2: Inhibition of Enzymatic Activity

Research involving molecular docking studies indicated that N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide effectively inhibited acetylcholinesterase (AChE), which is crucial for neurotransmission. This property may position it as a candidate for treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves coupling a tetrazole-carboxylic acid derivative with a substituted benzylamine. For example:

- Step 1 : Generate 2-phenyl-2H-tetrazole-5-carboxylic acid via cyclization of phenyl nitrile with sodium azide .

- Step 2 : React the carboxylic acid with 2-chlorobenzylamine using coupling agents like EDCI/HOBt or HATU in anhydrous DMF. Purification is achieved via column chromatography .

- Key Validation : Confirm purity (>95%) using HPLC and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare chemical shifts of the tetrazole ring (δ 8.5–9.0 ppm for aromatic protons) and benzyl group (δ 4.5–5.0 ppm for -CH-) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereoelectronic effects in the tetrazole core .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In Vitro Screening :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition against Src/Abl kinases, given structural similarities to BMS-354825 (Dasatinib) .

- Cytotoxicity : Assess antiproliferative activity in cancer cell lines (e.g., K562 leukemia) via MTT assays, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Modifications :

- Tetrazole Ring : Replace with thiazole or triazole to study electronic effects on kinase binding .

- Benzyl Substituents : Introduce methyl, nitro, or morpholine groups at the 2-chloro position to optimize steric and hydrophobic interactions .

Q. What strategies resolve contradictions in biological data across studies?

- Case Example : If conflicting IC values arise in kinase assays:

- Standardize Assay Conditions : Control ATP concentrations (e.g., 1 mM vs. 10 µM) and buffer pH .

- Validate Target Engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .

Q. How can in vivo efficacy and pharmacokinetics (PK) be optimized?

- Preclinical Models : Use xenograft mice (e.g., K562 tumors) to evaluate tumor regression at doses of 10–50 mg/kg, monitoring plasma exposure via LC-MS/MS .

- PK Enhancements :

- Solubility : Formulate with cyclodextrins or PEG-based carriers.

- Metabolic Stability : Introduce deuterium at labile positions to reduce CYP450-mediated clearance .

Q. What computational tools predict binding modes with biological targets?

- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to dock the compound into kinase domains (e.g., Src homology 2 domain). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and guide lead optimization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.